(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide

Overview

Description

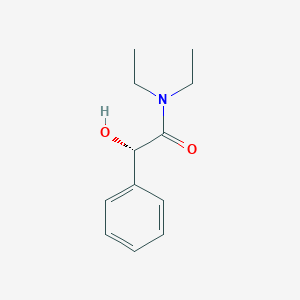

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide (CAS 2019-69-4) is a chiral acetamide derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Its structure features a phenyl group, a hydroxyl group, and two ethyl substituents on the nitrogen atom. The compound is stored under sealed, dry conditions at room temperature . Safety data indicate hazards including H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide typically involves the reaction of (S)-2-hydroxy-2-phenylacetic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

Activation of the carboxylic acid group: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Amidation reaction: The acyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used.

Major Products Formed

Oxidation: Formation of (S)-N,N-Diethyl-2-oxo-2-phenylacetamide or (S)-N,N-Diethyl-2-carboxy-2-phenylacetamide.

Reduction: Formation of (S)-N,N-Diethyl-2-hydroxy-2-phenylethylamine.

Substitution: Formation of substituted phenyl derivatives, such as (S)-N,N-Diethyl-2-hydroxy-2-(4-nitrophenyl)acetamide.

Scientific Research Applications

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl group and amide functionality allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following compounds share structural similarities but differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties and applications.

Table 1: Key Structural and Property Comparisons

*Assumed based on storage conditions; explicit data unavailable.

Key Differences and Implications

Substituent Effects

- Alkyl Groups on Nitrogen: The diethyl groups in the target compound increase lipophilicity compared to the dimethyl analog (N,N-Dimethyl-2-phenylacetamide) . This difference may influence membrane permeability in biological systems.

Functional Group Additions :

Stereochemical Considerations

- The (S) -enantiomer of the target compound may exhibit distinct biological activity compared to its (R) -counterparts. For example, (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide’s stereochemistry could influence binding affinity in chiral environments .

Biological Activity

(S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide, also known as a chiral amide compound, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₃N₁O₂. Its structure features a diethylamino group and a hydroxy group attached to a phenylacetamide backbone. The compound's chirality is significant as it may influence its biological activity and pharmacological properties.

Analgesic Effects

Research indicates that this compound exhibits notable analgesic properties . Similar compounds have demonstrated efficacy in pain relief, suggesting potential applications in pain management therapies. The mechanism of action may involve modulation of neurotransmitter systems or inhibition of pain signaling pathways.

Enzyme Inhibition

A study highlighted the inhibitory effects of related phenylacetamide derivatives on specific enzymes such as CDC25B and PTP1B. These enzymes are crucial in cell cycle regulation and signal transduction, making them targets for anticancer therapies. The derivatives exhibited IC50 values ranging from 3.2 to 23.2 µg/mL against CDC25B and 2.9 to 21.4 µg/mL against PTP1B, indicating strong inhibitory potential .

Anticancer Activity

In vitro studies have shown that this compound derivatives possess cytotoxic activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). Notably, compound 2h , a derivative of the phenylacetamide class, demonstrated potent tumor inhibitory activity in a Colo205 xenograft model . This suggests that further exploration of these compounds could lead to novel anticancer agents.

Research Findings Summary

| Activity | Details |

|---|---|

| Analgesic Effects | Potential pain relief properties similar to other phenylacetamides. |

| Enzyme Inhibition | Inhibitory activity against CDC25B (IC50: 3.2–23.2 µg/mL) and PTP1B (IC50: 2.9–21.4 µg/mL). |

| Cytotoxicity | Effective against A549, HeLa, and HCT116 cell lines; potential for anticancer applications. |

Properties

IUPAC Name |

(2S)-N,N-diethyl-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLCWYBQDGCVQE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.